molecular formula C15H19N5O B2817815 N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide CAS No. 1645350-61-3

N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide

Cat. No.: B2817815
CAS No.: 1645350-61-3
M. Wt: 285.351
InChI Key: KPFPPBMCFOSGOS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely belonging to the class of compounds known as heterocyclic compounds . These compounds contain a ring structure that has atoms of at least two different elements as members of the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as cyanomethyl pyridinium and isoquinolinium salts, have been synthesized using various heterocyclic compounds . These salts are used as building blocks for creating various heterocycles .


Chemical Reactions Analysis

Cyanomethyl salts of pyridine and analogous isoquinolines have been used in the synthesis of various heterocyclic compounds . They have been used in the creation of annulated heterocycles .

Scientific Research Applications

Antibiotic and Antibacterial Applications

Compounds structurally related to "N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide" have been studied for their antibiotic and antibacterial properties. For instance, heterocyclic synthesis involving thiophene-2-carboxamide derivatives has shown potential in creating new antibiotic and antibacterial drugs, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria (Ahmed, 2007). Additionally, pyridothienopyrimidinones have been identified with antistaphylococcal activity, suggesting a promising avenue for the development of new antibacterial agents (Kostenko et al., 2008).

Anticancer Applications

Novel derivatives of related chemical structures have been synthesized and evaluated for their anticancer properties. For example, pyrazolopyrimidine derivatives have been studied for their cytotoxic effects against cancer cell lines, offering insights into the design of new anticancer drugs (Rahmouni et al., 2016). Compounds with non-linear optical properties and molecular docking analyses have also been explored for their potential to inhibit tubulin polymerization and exhibit anticancer activity (Jayarajan et al., 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not available, a similar compound, N-cyanomethyl-2-chloroisonicotinamide (NCI), has been identified as an effective systemic acquired resistance (SAR) inducer in plant species .

Future Directions

The future directions of research on similar compounds could involve simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

Properties

IUPAC Name

N-(cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c16-6-9-17-14(21)13-10-11-4-1-2-5-12(11)20(13)15-18-7-3-8-19-15/h3,7-8,11-13H,1-2,4-5,9-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFPPBMCFOSGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C3=NC=CC=N3)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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